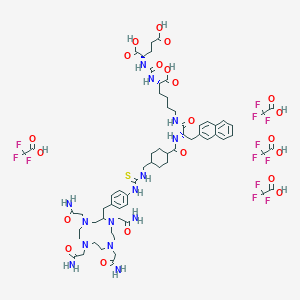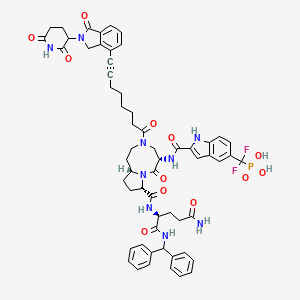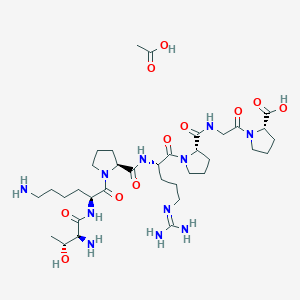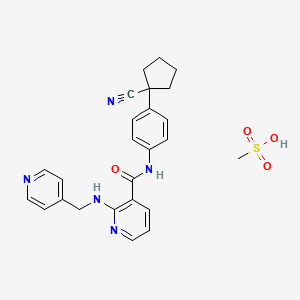
STAT3 -IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STAT3-IN-11 is a STAT3 inhibitor which selectively inhibits STAT3 phosphorylation and exhibits potent antitumor activity.
Aplicaciones Científicas De Investigación
Role in Cellular Transformation and Transcription
STAT3, as a member of the DNA-binding factors family, is pivotal in inducing the expression of responsive genes. It functions as an oncogene and is crucial for cellular transformation by various oncogenic tyrosine kinases. Its ability to enter the nucleus is essential for its role as a DNA-binding transcription factor. STAT3 is unique among STAT molecules as it shuttles between the cytoplasm and nucleus and maintains a significant nuclear presence. Interestingly, its nuclear import is independent of tyrosine phosphorylation and is mediated by importin-alpha3, making it distinct from other STAT molecules. This characteristic could be targeted in clinical interventions of STAT3-dependent neoplasia (Liu, McBride, & Reich, 2005).
STAT3 as a Target for Cancer Therapy
STAT3's mediation of gene expression in response to cell stimuli gives it a key role in cell growth, apoptosis, and cancer progression. Its deregulation has been observed in numerous malignancies, making it an ideal target for cancer therapy. Targeting STAT3 has been shown to inhibit tumor growth and metastasis in vitro and in vivo without affecting normal cells, suggesting its potential as a molecular target for cancer treatment. The challenge lies in identifying and developing drugs that can effectively target deregulated STAT3 activation (Santoni et al., 2015).
Deregulated Activation in Gastric Cancer
In gastric cancer, deregulated STAT3 activation is frequently associated with an antiapoptotic, proangiogenic, and proproliferative environment for neoplastic cells. The molecular mechanisms leading to STAT3 hyperactivation are crucial yet poorly understood. Research indicates that IL-11 promotes chronic gastric inflammation and associated tumorigenesis mediated by excessive activation of STAT3 and STAT1, providing insights into potential therapeutic targets in gastric cancer (Ernst et al., 2008).
STAT3 in Colorectal Cancer
STAT3 activation in colorectal cancer is associated with poor clinical outcomes, making it a potential prognostic biomarker and a target for chemoprevention or therapeutic intervention. Its expression is associated with tumor-promoting inflammation, cell proliferation and survival, angiogenesis, and suppression of the antitumor host immune response. However, the clinical, pathologic, molecular, or prognostic features of STAT3-activated colorectal cancer are not well-defined, highlighting the need for further research in this area (Morikawa et al., 2011).
Propiedades
Nombre del producto |
STAT3 -IN-11 |
|---|---|
Fórmula molecular |
C23H21F5N2O2S |
Peso molecular |
484.49 |
Nombre IUPAC |
3-((4-Isopropylbenzyl)((perfluorophenyl)methyl)amino)benzenesulfonamide |
InChI |
InChI=1S/C23H21F5N2O2S/c1-13(2)15-8-6-14(7-9-15)11-30(16-4-3-5-17(10-16)33(29,31)32)12-18-19(24)21(26)23(28)22(27)20(18)25/h3-10,13H,11-12H2,1-2H3,(H2,29,31,32) |
Clave InChI |
NRLZMLFUGGICGK-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=CC(N(CC2=CC=C(C(C)C)C=C2)CC3=C(F)C(F)=C(F)C(F)=C3F)=C1)(N)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
STAT3-IN-11; STAT3IN11; STAT3 IN 11; STAT3-IN 11; STAT3 IN-11 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






